molecular formula C26H29N3O4 B2569307 N-(4-methylbenzyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide CAS No. 898441-60-6

N-(4-methylbenzyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide

Cat. No. B2569307
CAS RN: 898441-60-6
M. Wt: 447.535
InChI Key: WDCQRZWEFOLWHU-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including structures similar to the compound of interest, have been synthesized and characterized. These complexes exhibit significant antioxidant activity as determined in vitro by various assays, suggesting their potential application in oxidative stress-related research and therapies (Chkirate et al., 2019).

Synthesis and Biological Evaluation for Antioxidant Properties

A compound structurally similar to the one , 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized and evaluated for its in vitro antioxidant, as well as in vivo analgesic and anti-inflammatory activities. The compound showed notable DPPH radical scavenging activity, presenting a potential avenue for research into antioxidant therapies (Nayak et al., 2014).

Hydrogen-Bonding Patterns in Acetamides

Research into the hydrogen-bonding patterns of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which share structural motifs with the compound , has provided insights into their potential applications in developing new materials or pharmaceuticals. These studies reveal how such compounds can form specific molecular architectures, which may influence their reactivity and function (López et al., 2010).

Phase Transfer Catalysts

The synthesis of polymers containing acetamide structure, including those related to the compound of interest, has been explored for their use as phase transfer catalysts in various nucleophilic substitution reactions. This research highlights the potential application of such compounds in facilitating organic reactions, enhancing the efficiency and selectivity of chemical processes (Kondo et al., 1986).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-flurophenyl)-2- bearing a structural resemblance to the compound of interest have been synthesized and evaluated for their anti-inflammatory activity. Among these, several compounds demonstrated significant effectiveness, indicating the potential of similar structures in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-20-7-9-21(10-8-20)16-27-26(31)19-33-25-18-32-23(15-24(25)30)17-28-11-13-29(14-12-28)22-5-3-2-4-6-22/h2-10,15,18H,11-14,16-17,19H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCQRZWEFOLWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide

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